5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C9H6ClFN2S and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Pharmacological Potential of Thiadiazole Derivatives
Thiadiazole derivatives, including those related to "5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole," have been extensively studied for their wide range of pharmacological activities. The structural versatility of 1,3,4-thiadiazoles allows for significant chemical modifications, enhancing their interactions with various enzymes and receptors, leading to potential therapeutic applications.
Pharmacological Diversity : Research highlights the pharmacological diversity of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, noting their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These compounds are considered important scaffolds for developing new drug-like molecules due to their ability to engage in hydrogen bonding interactions with biological targets, showcasing their significance in drug design and development (Lelyukh, 2019).
Structural Modification and Biological Activities : A detailed review of 1,3,4-thiadiazole derivatives emphasizes their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The potential for creating hybrid molecules through structural modifications highlights the adaptability and importance of thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).
Synthetic Approaches and Biological Significance : The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds are explored, emphasizing the variety of synthetic methods and their pharmaceutical relevance against different microbial strains. This underscores the critical role of thiadiazole derivatives in the pharmaceutical industry, offering insights into their broad-spectrum biological activities and potential therapeutic applications (Yusuf & Jain, 2014).
Mechanism of Action
Mode of action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways .
Result of action
Compounds with similar structures have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression, ultimately affecting cellular function and health .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under controlled conditions for extended periods, but it may degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, toxic or adverse effects, such as liver and kidney damage, have been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
5-chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-2-1-3-7(11)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXHLJICKRGFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.